REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH3:9])=[CH:4][N:3]=1.Br[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([O:18][CH3:19])[CH:12]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([NH:8][C:6]2[C:5]([CH3:9])=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)=[CH:12][C:13]=1[O:18][CH3:19] |f:3.4.5,8.9.10.11.12|
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)N)C
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Name
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|
Quantity
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0.65 mL
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)Cl)OC
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Name
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|
Quantity
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0.22 g
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Type
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reactant
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Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
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cesium carbonate
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Quantity
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2.3 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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|
Quantity
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0.17 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux under the argon atmosphere for 5 h
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Duration
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5 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography on silica gel (hexanes to 40% EtOAc/hexanes)
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Name
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|
Type
|
product
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Smiles
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ClC1=C(C=C(C=C1)NC1=NC(=NC=C1C)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |